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Compound of Interest

Compound Name:
2-(2-Thienyl)ethyl toluene-p-

sulphonate

Cat. No.: B030784 Get Quote

An In-Depth Technical Guide to the Physical Properties of 2-(2-Thienyl)ethyl Tosylate

Abstract
2-(2-Thienyl)ethyl tosylate (CAS No. 40412-06-4) is a pivotal sulfonate ester intermediate in the

field of medicinal chemistry and organic synthesis.[1] Its unique molecular architecture,

combining a thiophene ring with a reactive tosylate leaving group, makes it an essential

building block for constructing more complex molecules, most notably in the synthesis of

therapeutic agents such as the antiplatelet drug Clopidogrel and the dopamine agonist

Rotigotine.[2][3][4][5] This guide provides a comprehensive overview of its core physical,

chemical, and spectroscopic properties, intended for researchers, scientists, and drug

development professionals. We will delve into the causality behind its characterization,

synthesis protocols, and handling requirements, offering field-proven insights grounded in

authoritative data.

Core Chemical and Physical Characteristics
The compound's utility is fundamentally linked to its physical state, solubility, and stability. At

ambient temperature, it presents as a pale yellow to light brown, low-melting crystalline solid.[2]

[4][6] Its limited solubility in water but slight solubility in organic solvents like chloroform and

ethyl acetate dictates the choice of reaction and purification media.[2][4][5]

A critical aspect for any researcher is the compound's sensitivity to moisture. The tosylate

group is susceptible to hydrolysis, which necessitates specific storage conditions to maintain its

integrity. It must be stored under an inert atmosphere (e.g., nitrogen or argon) at refrigerated
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temperatures (2–8°C) to prevent degradation and ensure reproducible results in subsequent

synthetic steps.[2][3][4][5]

Table 1: Summary of Physical and Chemical Properties
Property Value Source(s)

CAS Number 40412-06-4 [1][3][4][7]

Molecular Formula C₁₃H₁₄O₃S₂ [1][2][3][5]

Molecular Weight 282.38 g/mol [2][4][5][6]

Appearance
Pale yellow to greyish/light

brown crystalline solid
[1][2][3][4]

Melting Point
30.0 – 34.0 °C (often cited as

32°C)
[1][2][4]

Boiling Point
~433.2 °C at 760 mmHg

(Predicted)
[2][3][4][7]

Density ~1.280 g/cm³ (Predicted) [2][3][4][7]

Solubility

Insoluble in water; Slightly

soluble in chloroform, ethyl

acetate, and hot dioxane.[2][3]

[4][5]

Refractive Index ~1.586 [3][7]

Flash Point ~216 °C [3]

Storage
Store under inert gas at 2–8°C;

Moisture-sensitive.[2][3][4][5]

Spectroscopic Profile for Structural Validation
Confirming the structural integrity of 2-(2-Thienyl)ethyl tosylate post-synthesis is paramount.

This is achieved through a combination of spectroscopic techniques, each providing a unique

piece of the structural puzzle. The self-validating nature of these protocols ensures that the

material meets the required purity and identity specifications for further use.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is the primary tool for verifying the presence and connectivity of protons

in the molecule. The spectrum provides unambiguous evidence for the key functional groups.

Expert Insight: The downfield shift of the aromatic protons on the tosyl group (δ 7.68) is a

direct consequence of the electron-withdrawing effect of the sulfonate group. Similarly, the

triplet observed for the methylene protons adjacent to the oxygen (–CH₂O– at δ 4.32)

confirms the ester linkage. The integration of these signals should correspond to the number

of protons (2H, 3H, 2H, etc.), providing quantitative validation of the structure.

Table 2: Characteristic ¹H NMR Chemical Shifts (CDCl₃)

Protons
Chemical Shift (δ,
ppm)

Multiplicity Inferred Structure

Aromatic (tosyl group) 7.68 Doublet (d)

Protons on the

benzene ring adjacent

to the sulfonate

Thienyl 6.98–7.25 Multiplet (m)
Three protons on the

thiophene ring

Methylene (ester) 4.32 Triplet (t)
–CH₂O– adjacent to

the tosylate oxygen

Methyl (tosyl) 2.45 Singlet (s)
–CH₃ of the tosyl

group

(Data sourced from Benchchem[2])

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the characteristic functional groups based on their

vibrational frequencies. For 2-(2-Thienyl)ethyl tosylate, the most telling signals are the strong

absorptions from the sulfonate group.

Expert Insight: The sulfonate group (R-SO₂-O-R') has two distinct stretching vibrations for

the S=O double bonds. The presence of two strong, sharp peaks around 1360 cm⁻¹ and
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1175 cm⁻¹ is a definitive fingerprint for the tosylate moiety, confirming the success of the

esterification reaction.[2]

Table 3: Key IR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Description

S=O (Sulfonate) ~1360 Symmetric Stretch

S=O (Sulfonate) ~1175 Asymmetric Stretch

(Data sourced from Benchchem[2] and NIST[8])

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, offering final confirmation

of its identity. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular

ion peak is typically observed.

Expert Insight: For this molecule, a key validation checkpoint is the detection of the

protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 283.046.

[2] This corresponds to the molecular weight of 282.38 plus the mass of a proton, confirming

the elemental composition C₁₃H₁₄O₃S₂.

Synthesis and Purification Workflow
The most common and industrially relevant synthesis of 2-(2-Thienyl)ethyl tosylate is the

esterification of 2-(2-thienyl)ethanol with p-toluenesulfonyl chloride (TsCl). The choice of base

and solvent is critical for optimizing reaction time and yield.

Comparative Synthesis Methodologies
Historically, pyridine was used as both the solvent and the acid scavenger. However, this

method suffers from long reaction times (24-48 hours) and moderate yields (70-75%) due to

side reactions.[2] Modern protocols favor a non-nucleophilic base like triethylamine (TEA) in an

aprotic solvent such as toluene or dichloromethane, often with a catalyst.
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Expert Insight (Causality): The use of triethylamine over pyridine is a deliberate choice to

improve efficiency. Triethylamine is a stronger, non-nucleophilic base that efficiently

scavenges the HCl byproduct without competing with the alcohol as a nucleophile. Adding a

catalyst like N,N-dimethylpyridin-2-amine (DMAP) further accelerates the reaction by forming

a highly reactive intermediate with TsCl, leading to higher yields (90-92%) in significantly

shorter times (4-5 hours).[2] Toluene is preferred as a solvent for its low cost and ease of

removal.[2]

Diagram 1: Catalyzed Synthesis Workflow
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Caption: Catalyzed synthesis of 2-(2-Thienyl)ethyl tosylate.
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Step-by-Step Laboratory Protocol
This protocol is a synthesized representation of established methods.[5][9][10]

Setup: In a clean, dry three-necked flask equipped with a stirrer and under a nitrogen

atmosphere, dissolve p-toluenesulfonyl chloride (1.05-1.2 equivalents) in anhydrous toluene

or dichloromethane.

Cooling: Cool the solution in an ice-water bath to 0–5 °C. This is crucial to control the initial

exothermic reaction and minimize side product formation.[2]

Addition of Reagents: To the cooled solution, add 2-(2-thienyl)ethanol (1.0 molar equivalent),

followed by the slow, dropwise addition of triethylamine (1.2 equivalents).

Catalysis (Optional but Recommended): Add a catalytic amount of N,N-dimethylpyridin-2-

amine (DMAP) (0.1 equivalents).

Reaction: Allow the mixture to warm to room temperature and stir for 4-5 hours, monitoring

by TLC or HPLC until the starting alcohol is consumed.

Workup: Upon completion, filter the reaction mixture to remove the precipitated triethylamine

hydrochloride salt. Wash the filtrate with saturated brine to remove any remaining water-

soluble impurities.

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate the solvent under reduced pressure to yield the crude product, often as a brown

oil or low-melting solid.[5]

Purification: For higher purity, recrystallize the crude product from an ethanol/water mixture

to obtain a pale yellow or off-white crystalline solid.[2]

Safety, Handling, and Applications
While not classified as acutely hazardous, 2-(2-Thienyl)ethyl tosylate requires careful handling

in a laboratory setting.[11] Standard personal protective equipment (PPE), including safety

goggles, gloves, and a lab coat, should be worn.[12] Work should be conducted in a well-
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ventilated fume hood. As noted, the compound is moisture-sensitive, and exposure to air and

water should be minimized.[12]

Its primary application lies in its role as a versatile synthetic intermediate. The tosylate group is

an excellent leaving group, making the compound highly susceptible to nucleophilic substitution

reactions. This reactivity is exploited by medicinal chemists to introduce the 2-(2-thienyl)ethyl

moiety into target molecules, a common structural motif in pharmaceuticals.[1]

Conclusion
2-(2-Thienyl)ethyl tosylate is a well-characterized compound whose physical and chemical

properties are ideally suited for its role as a key intermediate in multi-step organic synthesis. Its

low melting point, defined solubility profile, and distinct spectroscopic signatures provide a clear

framework for its synthesis, purification, and validation. Understanding the causality behind the

optimized synthetic protocols—specifically the choice of base, solvent, and catalyst—enables

researchers to achieve high yields and purity, which is essential for advancing drug discovery

and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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